Cixiophiopogon A
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Overview
Description
Cixiophiopogon A is a steroidal glycoside derived from the tuberous roots of Ophiopogon japonicus, a plant belonging to the Liliaceae family . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cixiophiopogon A involves multiple steps, starting from the extraction of the natural product from Ophiopogon japonicus. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain the compound in high purity.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in synthesizing it on a large scale. advancements in biotechnological methods, such as plant cell culture techniques, are being explored to enhance the yield and efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Cixiophiopogon A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
Cixiophiopogon A has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroidal glycosides and their derivatives.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Cixiophiopogon A involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Ophiopogonin D: Another steroidal glycoside from with similar biological activities.
Ruscogenin: A steroidal saponin with anti-inflammatory and vasoprotective properties.
Uniqueness of Cixiophiopogon A
This compound is unique due to its specific glycosidic linkage and the presence of multiple sugar moieties, which contribute to its distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O18/c1-19-8-13-43(56-17-19)21(3)44(54)28(62-43)15-42(53)25-7-6-22-14-23(9-11-40(22,4)24(25)10-12-41(42,44)5)58-39-36(61-38-34(52)32(50)29(47)20(2)57-38)35(31(49)27(16-45)59-39)60-37-33(51)30(48)26(46)18-55-37/h6,19-21,23-39,45-54H,7-18H2,1-5H3/t19-,20+,21-,23+,24+,25-,26-,27-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+,38+,39-,40+,41+,42-,43-,44-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMVQWDHRXAQNR-YVEJFGEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)O)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)O)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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